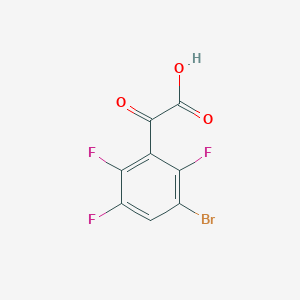
2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid is a chemical compound characterized by the presence of bromine, fluorine, and a keto group attached to a phenyl ring
Métodos De Preparación
The synthesis of 2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid typically involves multiple steps, starting with the bromination and fluorination of a phenyl ring. The synthetic route may include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Addition of fluorine atoms to specific positions on the phenyl ring.
Oxidation: Formation of the keto group through oxidation reactions.
Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These conditions may include controlled temperatures, specific catalysts, and precise reaction times.
Análisis De Reacciones Químicas
2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to the formation of different products.
Condensation Reactions: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the keto group, play crucial roles in these interactions. The compound may affect various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
2-(3-Bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid can be compared with other similar compounds, such as:
(3-Bromo-2,5,6-trifluorophenyl)boronic acid: Shares similar structural features but differs in its functional groups and reactivity.
(3-Bromo-2,5,6-trifluorophenyl)methanamine: Another related compound with different applications and properties.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and a keto group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H2BrF3O3 |
|---|---|
Peso molecular |
283.00 g/mol |
Nombre IUPAC |
2-(3-bromo-2,5,6-trifluorophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H2BrF3O3/c9-2-1-3(10)6(12)4(5(2)11)7(13)8(14)15/h1H,(H,14,15) |
Clave InChI |
XYQDTJDXIQQNFS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)C(=O)C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



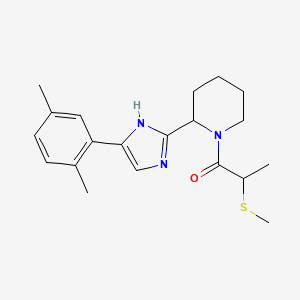
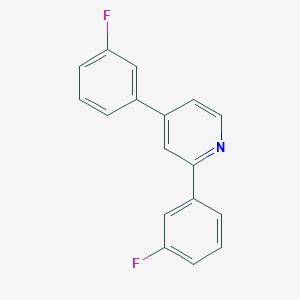
![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
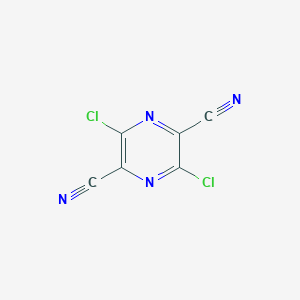
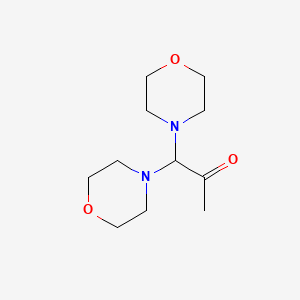
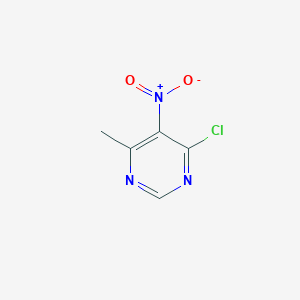
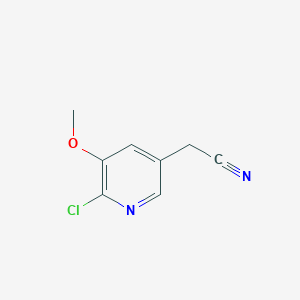
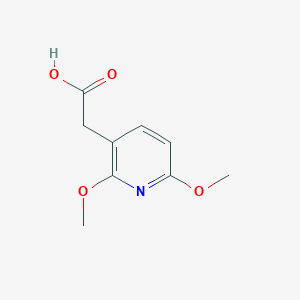
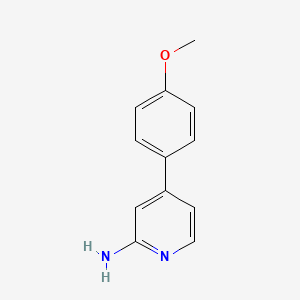
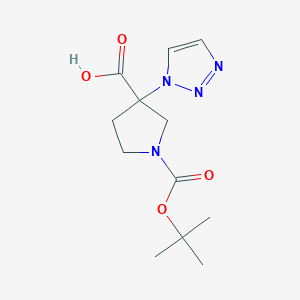
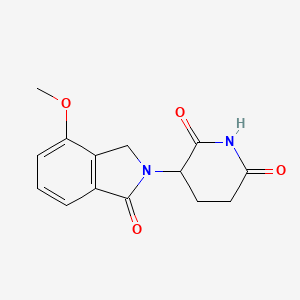
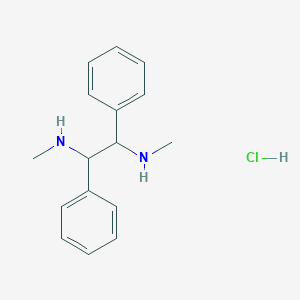
![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
